![molecular formula C22H17N5O2S2 B2764477 3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 872199-26-3](/img/structure/B2764477.png)
3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are characterized by a triazole ring fused with a quinazoline ring. The specific compound you mentioned seems to have additional functional groups attached to it, including a benzenesulfonyl group and a methylsulfanylphenyl group.
Molecular Structure Analysis
The molecular structure of triazoloquinazolines can be analyzed using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography . These techniques can help determine the stereochemistry and relative configurations of the synthesized compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinazolines often involve nucleophilic addition and cyclization processes . Further functionalization can enrich the molecular diversity of these compounds.Scientific Research Applications
Chemical Reactions and Synthesis Techniques
Research in heterocyclic chemistry highlights a variety of nucleophilic reactions involving benzenesulfonyl derivatives, such as 3-benzenesulfonyloxyalloxazine, showcasing the reactivity of these compounds with nucleophiles to form diverse heterocyclic structures. These reactions are fundamental in synthesizing complex molecules for further pharmacological and chemical studies. For instance, reactions with hydroxide ions, alcohols, and amines yield triazoloquinazolinones and their esters or amides, demonstrating the versatility of these compounds in synthetic chemistry (Hamby & Bauer, 1987).
Antihistaminic and Antihypertensive Activity
In pharmacological research, triazoloquinazolinones have been synthesized and evaluated for their potential as H1-antihistaminic agents. This demonstrates the therapeutic relevance of these compounds in allergy and asthma management. Notably, some derivatives have shown significant protection against histamine-induced bronchospasm in animal models, highlighting their potential as new classes of antihistaminic agents with minimal sedation effects (Alagarsamy, Shankar, & Murugesan, 2008). Furthermore, triazoloquinazolinones have exhibited noteworthy antihypertensive activity in spontaneously hypertensive rats, underscoring their potential application in treating hypertension (Alagarsamy & Pathak, 2007).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of triazoloquinazoline derivatives have been extensively studied, indicating their potential in developing new antimicrobial agents. Compounds bearing the triazoloquinazoline moiety have shown significant activity against a range of bacterial and fungal strains, suggesting their usefulness in combating infectious diseases (Hassan, 2013).
Anticancer Activity
In the realm of anticancer research, triazoloquinazoline derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines. Some derivatives have demonstrated significant cytotoxicity, suggesting their potential role in cancer therapy and the importance of further investigations into their mechanisms of action (Reddy et al., 2015).
Future Directions
The study of triazoloquinazolines and similar compounds is a promising area of research, particularly in the field of medicinal chemistry. Future research could focus on exploring the biological activities of these compounds, optimizing their synthesis processes, and investigating their potential applications in the treatment of various diseases .
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S2/c1-30-16-9-7-8-15(14-16)23-20-18-12-5-6-13-19(18)27-21(24-20)22(25-26-27)31(28,29)17-10-3-2-4-11-17/h2-14H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXLLGTVXWMXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2764394.png)
![N-(4-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2764397.png)
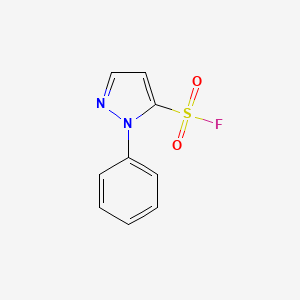
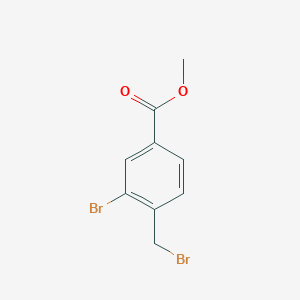
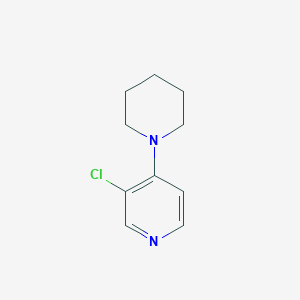
![4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2764403.png)
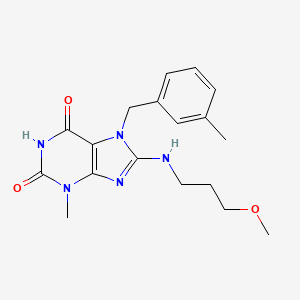
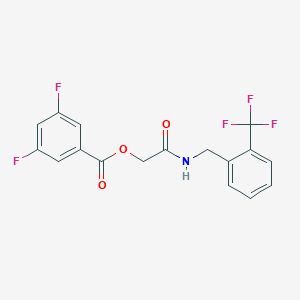
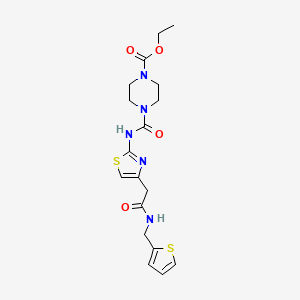
![1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B2764410.png)
![2-(4-ethoxyphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2764412.png)
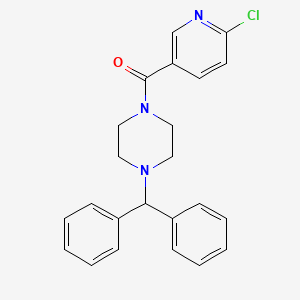
![1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2764415.png)
![4-tert-butyl-N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764417.png)